![molecular formula C13H14BF4N3 B578886 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate CAS No. 16599-97-6](/img/structure/B578886.png)
1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate
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Description
“1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate” is likely a complex organic compound. It contains a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The phenylazo group (-N=N-C6H5) is a type of azo compound known for its vivid colors, which is often used in dye manufacturing .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the positively charged pyridinium ring, the phenylazo group, and the tetrafluoroborate anion. The presence of these groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyridinium ring and the phenylazo group. The pyridinium ring is electron-deficient and might undergo reactions with nucleophiles. The azo group (-N=N-) could be reduced to amines under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given the presence of the ionic tetrafluoroborate group. Its solubility would depend on the polarity of the solvent .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols. Specific hazards would depend on the compound’s reactivity and toxicity, which aren’t known without specific study .
properties
IUPAC Name |
(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOOENVBDAFGKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724674 |
Source
|
Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate | |
CAS RN |
16599-97-6 |
Source
|
Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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